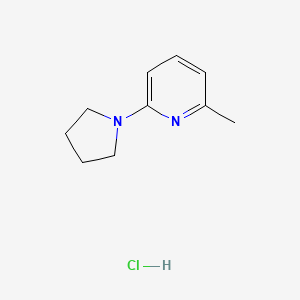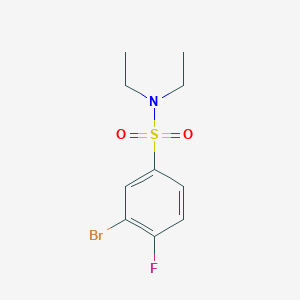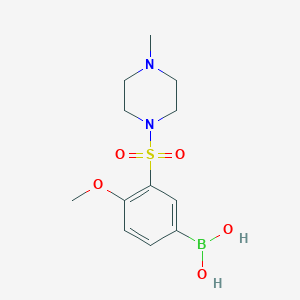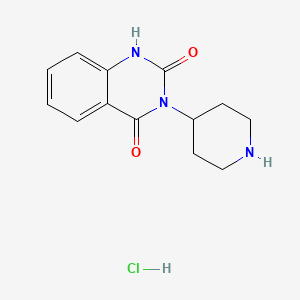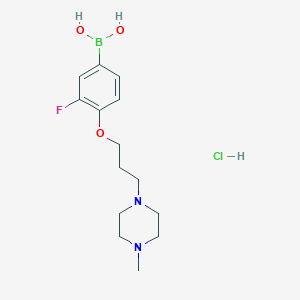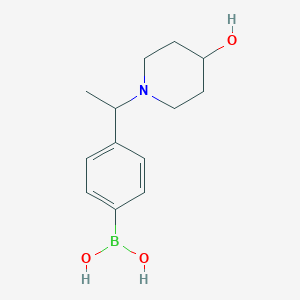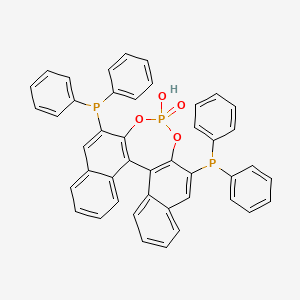
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphat
Übersicht
Beschreibung
Dihydrogen phosphate is an inorganic ion with the formula [H2PO4]−. Phosphates occur widely in natural systems .
Synthesis Analysis
Phosphorus-centered radicals, such as those found in phosphites, are synthesized by electrochemical oxidation of diphenyldithiophosphinic acid, featuring the cleavage of a P–S single bond and a sulfur radical addition reaction . Phosphates and phosphites can also be synthesized by esterification, hydrolysis, and oxidation .
Molecular Structure Analysis
Phosphate is an integral part of the molecular backbone of DNA and RNA, constituting the linkage by which the monomeric units are connected . The valence structure of phosphates involves phosphorous bound to four oxygen atoms forming three single and one double bond .
Chemical Reactions Analysis
Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .
Physical And Chemical Properties Analysis
Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . Phosphorus-centered radicals have unusual physical properties .
Wissenschaftliche Forschungsanwendungen
Asymmetrische Katalyse
Diese Verbindung wird als chiraler Ligand in der metallvermittelten asymmetrischen Katalyse eingesetzt . Das Vorhandensein von Phosphanyl-Gruppen und das Binaphthyl-Rückgrat ermöglichen die Bildung chiraler Umgebungen, die für die Induktion der Enantioselektivität in verschiedenen chemischen Reaktionen unerlässlich sind. Diese Anwendung ist entscheidend für die Synthese von optisch aktiven Substanzen, die erhebliche Auswirkungen auf die Pharmakologie und die Materialwissenschaften haben.
Synthese von Organophosphorverbindungen
Die Verbindung spielt eine Schlüsselrolle bei der Synthese von Organophosphorverbindungen und dient als Zwischenprodukt, das Phosphor-Kohlenstoff-Bindungen bilden kann . Diese Verbindungen sind in der Pharmakologie, Agrochemie und Materialwissenschaft weit verbreitet. Die Fähigkeit, stabile, phosphorzentrierte Radikale zu bilden, ist besonders wertvoll für die Herstellung neuer Materialien mit einzigartigen physikalischen Eigenschaften.
Radikalchemie
Von dieser Verbindung abgeleitete, phosphorzentrierte Radikale sind an wichtigen Synthesen beteiligt, wie z. B. der Bildung von Phosphor-Kohlenstoff-Bindungen . Diese Radikale können als Initiatoren oder Mediatoren in chemischen Reaktionen wirken und zur Entwicklung neuer synthetischer Methoden beitragen.
Wirkmechanismus
Zukünftige Richtungen
Phosphorus-centered radicals, including those found in phosphites, have been recognized as a powerful and stable tool for the synthesis of various organophosphorus compounds . Future research may focus on the generation of highly reactive phosphorus radicals and their involvement in synthesis reactions .
Eigenschaften
IUPAC Name |
(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWMNVGVPJEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31O4P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



